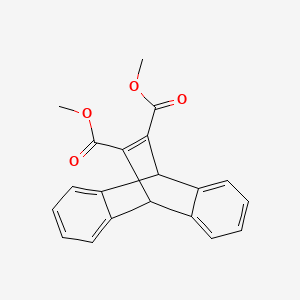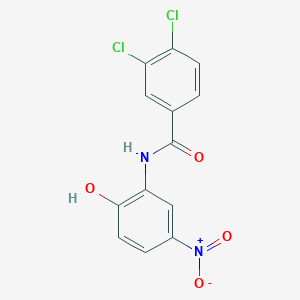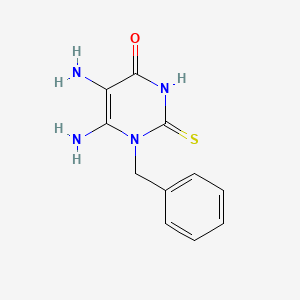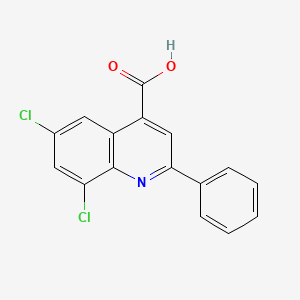
N,N'-Bis(2-anthraquinonyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-anthraquinonyl)benzamidine is a complex organic compound with the molecular formula C35H20N2O4 and a molecular weight of 532.561 g/mol This compound is characterized by its unique structure, which includes two anthraquinonyl groups attached to a benzamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-anthraquinonyl)benzamidine typically involves the reaction of anthraquinone derivatives with benzamidine under specific conditions. One common method includes the use of phosphoric anhydride as a condensing agent, which facilitates the formation of the amidine linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-anthraquinonyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The anthraquinonyl groups can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The compound can participate in substitution reactions, particularly at the benzamidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in hydroquinone derivatives.
Scientific Research Applications
N,N’-Bis(2-anthraquinonyl)benzamidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-anthraquinonyl)benzamidine involves its interaction with specific molecular targets. The anthraquinonyl groups can intercalate with DNA, affecting its replication and transcription processes. Additionally, the benzamidine core can inhibit certain enzymes by binding to their active sites, thereby modulating their activity
Comparison with Similar Compounds
- N-(2-anthraquinonyl)benzamide
- N,N’-Bis(2-anthraquinonyl)acetamidine
- 1,8-Bis(benzamido)anthraquinone
Comparison: N,N’-Bis(2-anthraquinonyl)benzamidine is unique due to the presence of two anthraquinonyl groups, which enhance its ability to interact with biological molecules and its stability under various conditions. Compared to similar compounds, it offers a broader range of applications and greater efficacy in certain reactions .
Properties
CAS No. |
103391-21-5 |
|---|---|
Molecular Formula |
C35H20N2O4 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N,N'-bis(9,10-dioxoanthracen-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C35H20N2O4/c38-31-23-10-4-6-12-25(23)33(40)29-18-21(14-16-27(29)31)36-35(20-8-2-1-3-9-20)37-22-15-17-28-30(19-22)34(41)26-13-7-5-11-24(26)32(28)39/h1-19H,(H,36,37) |
InChI Key |
VALHRMGGHSLSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC5=CC6=C(C=C5)C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



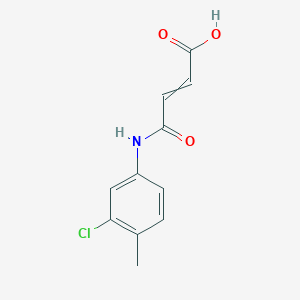


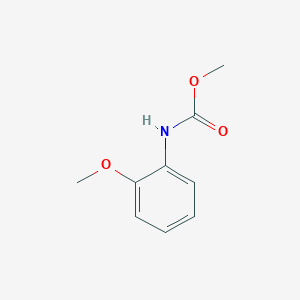
![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)


